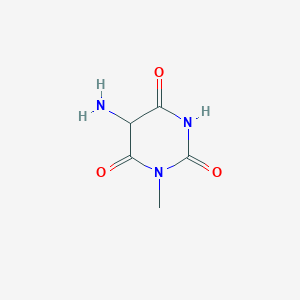
3-Methylperylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylperylene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is a derivative of perylene, where a methyl group is substituted at the third position of the perylene structure. This compound is known for its unique chemical properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylperylene can be achieved through several methods. One common approach involves the methylation of perylene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent production quality .
化学反応の分析
Types of Reactions
3-Methylperylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can yield dihydroperylene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the perylene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include perylenequinone derivatives, dihydroperylene derivatives, and various substituted perylene compounds .
科学的研究の応用
3-Methylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Its derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a fluorescent probe for imaging.
Industry: It is utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-Methylperylene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
Perylene: The parent compound of 3-Methylperylene, lacking the methyl group.
1-Methylperylene: A methyl group substituted at the first position.
2-Methylperylene: A methyl group substituted at the second position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and optical characteristics .
特性
CAS番号 |
24471-47-4 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC名 |
3-methylperylene |
InChI |
InChI=1S/C21H14/c1-13-11-12-19-17-9-3-6-14-5-2-8-16(20(14)17)18-10-4-7-15(13)21(18)19/h2-12H,1H3 |
InChIキー |
DZFULQFHDSYXKM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)

![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)


